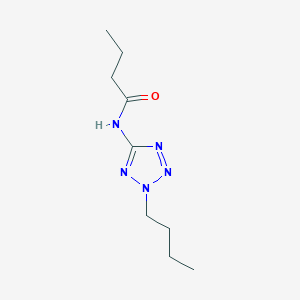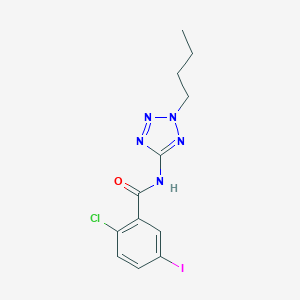![molecular formula C25H26FN3O B251234 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide, commonly known as FP-PA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FP-PA belongs to the class of phenylacetamide derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of FP-PA is not yet fully understood. However, it is believed that FP-PA acts on the serotonergic and dopaminergic systems in the brain. FP-PA is a potent antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and anxiety. FP-PA also inhibits the reuptake of dopamine, which is a neurotransmitter involved in the regulation of movement and reward.
Biochemical and Physiological Effects:
FP-PA has been shown to have several biochemical and physiological effects. In animal models, FP-PA has been shown to increase the levels of serotonin and dopamine in the brain. FP-PA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. In addition, FP-PA has been shown to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FP-PA in lab experiments is its high potency and selectivity for the 5-HT2A receptor and dopamine transporter. This makes it a valuable tool for studying the function of these receptors in the brain. However, one of the limitations of using FP-PA is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of FP-PA. One direction is to further investigate its potential therapeutic applications in psychiatry, neurology, and oncology. Another direction is to study the long-term effects of FP-PA on the brain and its potential for addiction. Additionally, the development of more water-soluble derivatives of FP-PA could improve its usefulness in lab experiments.
Synthesemethoden
The synthesis of FP-PA involves the reaction of 4-(2-fluorobenzyl)piperazine with 4-nitrophenylacetic acid, followed by reduction of the nitro group to an amino group using a suitable reducing agent. The resulting compound is then acetylated to obtain the final product. The yield of the synthesis process is around 65%, and the purity of the compound can be increased using chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
FP-PA has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, FP-PA has been shown to have anxiolytic and antidepressant effects in animal models. In neurology, FP-PA has been studied for its neuroprotective properties and its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, FP-PA has been shown to have anticancer effects by inducing apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C25H26FN3O |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C25H26FN3O/c26-24-9-5-4-8-21(24)19-28-14-16-29(17-15-28)23-12-10-22(11-13-23)27-25(30)18-20-6-2-1-3-7-20/h1-13H,14-19H2,(H,27,30) |
InChI-Schlüssel |
FMGNKAOHCVYPPU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)


![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)

![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-furamide](/img/structure/B251174.png)